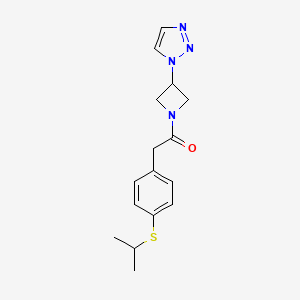

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Description

The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone features a unique hybrid structure combining a 4-membered azetidine ring, a 1,2,3-triazole moiety, and a 4-(isopropylthio)phenyl group. The azetidine ring confers conformational rigidity compared to larger heterocycles, which may enhance binding specificity in biological systems.

Properties

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS/c1-12(2)22-15-5-3-13(4-6-15)9-16(21)19-10-14(11-19)20-8-7-17-18-20/h3-8,12,14H,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNYZCCQXXCPAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a triazole ring, an azetidine moiety, and a phenyl group substituted with isopropylthio, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of the compound is . Its structure includes:

- Azetidine Ring : A four-membered nitrogen-containing ring that may influence the compound's interaction with biological targets.

- Triazole Moiety : Known for its stability and ability to form metal complexes, potentially enhancing biological activity.

- Isopropylthio Group : This substitution may enhance lipophilicity and bioavailability.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between azides and alkynes.

- Synthesis of the Azetidine Ring : Generally synthesized via cyclization reactions involving β-amino alcohols.

- Coupling and Functionalization : The triazole and azetidine are linked through nucleophilic substitution reactions, followed by the introduction of the isopropylthio group via thiol substitution.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:

Anticancer Activity

Studies have shown that compounds with similar structural motifs possess significant anticancer properties. For instance, triazole derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial disruption . The specific compound's activity against various cancer cell lines remains to be fully characterized.

Antimicrobial Properties

The presence of both azetidine and triazole rings in similar compounds suggests potential antimicrobial activity. Research indicates that triazole derivatives can exhibit antibacterial effects against Gram-positive and Gram-negative bacteria . The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : The triazole ring may interact with metal ions in enzymes, inhibiting their activity.

- Membrane Interaction : The azetidine moiety could affect cellular membranes, altering permeability and leading to cell death.

Case Studies

- Cytotoxicity Assays : In vitro studies have employed MTT assays to evaluate the cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated that derivatives with enhanced lipophilicity exhibited improved cytotoxicity compared to their less lipophilic counterparts .

- Antimicrobial Testing : Compounds structurally related to this one have shown significant inhibition against E. coli and Staphylococcus aureus in agar diffusion methods, suggesting a broad-spectrum antimicrobial potential .

Data Table: Summary of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The incorporation of the azetidine structure may enhance this activity by improving the compound's interaction with microbial targets. Studies have shown that triazoles can inhibit the growth of various pathogens, including fungi and bacteria, suggesting potential therapeutic applications in treating infections.

Anticancer Properties

The structural features of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone suggest it may possess anticancer properties. Triazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The azetidine moiety may further contribute to these effects by modulating signaling pathways involved in cell proliferation .

Synthesis and Characterization

The synthesis of this compound can be achieved through various organic reactions involving triazole formation and azetidine ring closure. Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High Performance Liquid Chromatography (HPLC) are essential for confirming the identity and purity of the synthesized product .

Case Studies

Comparison with Similar Compounds

Structural Variations and Implications

- Azetidine vs. Azepane/Azepan-1-yl : The 4-membered azetidine ring in the target compound imposes greater conformational rigidity compared to the 7-membered azepane in 2dag . This rigidity may enhance binding specificity but reduce metabolic stability due to steric strain.

- Triazole Isomerism (1,2,3- vs.

- Substituent Effects : The 4-(isopropylthio)phenyl group in the target compound increases lipophilicity (logP ~3.5 estimated), contrasting with the polar methoxy (-OCH₃) or hydroxypropyl (-CH₂CH₂CH₂OH) groups in analogs . This difference could influence membrane permeability and pharmacokinetics.

Q & A

Synthesis and Optimization

Basic: What synthetic strategies are recommended for preparing 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone? Methodological Answer: The compound’s synthesis likely involves multi-step reactions, such as:

- Click Chemistry : The 1,2,3-triazole moiety can be introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the azetidine ring as a scaffold .

- Thioether Formation : The isopropylthio group can be incorporated via nucleophilic substitution of a para-substituted aryl halide with isopropylthiol under basic conditions (e.g., K₂CO₃ in DMF) .

- Ketone Functionalization : The ethanone group may be introduced via Friedel-Crafts acylation or α-alkylation of pre-functionalized intermediates .

Key Reference: Analogous protocols for similar azetidine-triazole hybrids emphasize temperature control (0–60°C) and inert atmospheres to prevent side reactions .

Advanced: How can reaction yields be optimized when steric hindrance from the azetidine ring complicates triazole formation? Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates.

- Catalyst Tuning : Replace Cu(I) with Ru(II) catalysts (e.g., RuAAC) for strain-promoted azide-alkyne cycloaddition, which tolerates steric bulk better .

- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity via controlled microwave heating (e.g., 100°C, 30 min) .

Note: Monitor reaction progress via LC-MS to identify intermediates and adjust stoichiometry dynamically.

Structural Characterization

Basic: What analytical techniques are essential for confirming the molecular structure of this compound? Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to verify the azetidine ring (δ 3.5–4.5 ppm for N-CH₂ protons) and triazole protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ for [M+H] ions) .

- X-ray Crystallography : Single-crystal diffraction resolves stereochemistry and validates bond lengths/angles (e.g., C–N bond distances in azetidine: ~1.47 Å) .

Advanced: How can anisotropic displacement parameters in X-ray data refine the azetidine ring’s conformational flexibility? Methodological Answer:

- SHELXL Refinement : Apply restraints (e.g., DELU and SIMU) to model thermal motion in the azetidine ring, preventing overfitting .

- Twinned Data Handling : Use the TWIN/BASF commands in SHELXL for datasets with pseudo-merohedral twinning, common in strained heterocycles .

- Hydrogen Bonding Analysis : Calculate Hirshfeld surfaces (via CrystalExplorer) to identify C–H···N/O interactions stabilizing the triazole-azetidine conformation .

Biological Evaluation

Basic: What in vitro assays are suitable for screening this compound’s bioactivity? Methodological Answer:

- Enzyme Inhibition Assays : Target kinases or proteases (e.g., caspase-3) using fluorogenic substrates, given triazole’s metal-binding capacity .

- Antimicrobial Screening : Test against Gram-positive/negative bacteria (MIC assays) due to azetidine’s membrane-disruptive potential .

- Cytotoxicity Profiling : Use MTT/WST-1 assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .

Advanced: How can molecular docking resolve contradictions between predicted and observed binding affinities for the triazole moiety? Methodological Answer:

- Force Field Adjustments : Parameterize the triazole’s dipole moment (e.g., AMBER vs. CHARMM) to improve ligand-protein interaction accuracy.

- Solvent Effects : Include explicit water molecules in docking simulations (e.g., AutoDock4Zn) to account for hydrogen-bonding networks .

- MD Simulations : Run 100-ns trajectories (GROMACS) to evaluate triazole-azetidine conformational stability in binding pockets .

Computational Modeling

Advanced: What QM/MM approaches best predict the electronic effects of the isopropylthio group on the ethanone moiety? Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to model charge distribution; the isopropylthio group’s electron-donating effects reduce ethanone’s electrophilicity .

- NBO Analysis : Quantify hyperconjugation between the thioether’s S lone pairs and the ethanone carbonyl (e.g., second-order perturbation energy >5 kcal/mol) .

- Solvent Models : Apply PCM (polarizable continuum model) to simulate DMSO’s dielectric effects on reaction intermediates .

Safety and Handling

Basic: What precautions are critical when handling this compound in the lab? Methodological Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation (analogous to triazole derivatives) .

- Waste Disposal : Collect organic waste separately and neutralize with 10% KOH before disposal .

- Storage : Store under argon at –20°C to prevent azetidine ring oxidation .

Advanced: How can the compound’s stability under varying pH conditions be systematically assessed? Methodological Answer:

- Forced Degradation Studies : Incubate at pH 1–13 (HCl/NaOH buffers, 37°C) and monitor degradation via HPLC-PDA at 254 nm .

- Kinetic Modeling : Fit degradation data to first-order kinetics (ln[C] vs. time) to calculate half-lives and identify pH-sensitive functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.